4-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzenesulfonamide
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Overview
Description
4-({3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}AMINO)BENZENE-1-SULFONAMIDE is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
The synthesis of 4-({3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}AMINO)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Sulfonamide Formation: The triazolopyrimidine intermediate is then reacted with a sulfonylating agent to introduce the sulfonamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
4-({3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}AMINO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and potentially its biological activity.
Substitution Reactions:
Cycloaddition Reactions: The triazolopyrimidine core can engage in cycloaddition reactions, forming new heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-({3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}AMINO)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as CDK2, which is involved in cell cycle regulation and cancer progression.
Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new
Properties
Molecular Formula |
C12H13N7O2S |
---|---|
Molecular Weight |
319.35 g/mol |
IUPAC Name |
4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C12H13N7O2S/c1-2-19-12-10(17-18-19)11(14-7-15-12)16-8-3-5-9(6-4-8)22(13,20)21/h3-7H,2H2,1H3,(H2,13,20,21)(H,14,15,16) |
InChI Key |
QHTCHUWCFIKIPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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